3-Benzyloxy-5-chlorophenylboronic acid
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Overview
Description
3-Benzyloxy-5-chlorophenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-5-chlorophenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the boronic acid group for the transmetalation process .
Pharmacokinetics
They are readily prepared for use in reactions .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the construction of complex organic molecules .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be affected by air and moisture . Safety precautions should be taken to avoid dust formation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-5-chlorophenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-5-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Reduced aryl compounds.
Scientific Research Applications
Chemistry: 3-Benzyloxy-5-chlorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting biomolecules such as glucose and glycated hemoglobin . Additionally, boronic acids have been explored for their potential as enzyme inhibitors and drug delivery agents .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic devices. Its ability to undergo various chemical transformations makes it a valuable building block in material science .
Comparison with Similar Compounds
3-(Benzyloxy)phenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a benzyloxy group.
Phenylboronic acid: The simplest boronic acid with no additional substituents.
Uniqueness: 3-Benzyloxy-5-chlorophenylboronic acid is unique due to the presence of both the benzyloxy and chlorine substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-chloro-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWCFVJNUUJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681600 |
Source
|
Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-82-0 |
Source
|
Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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